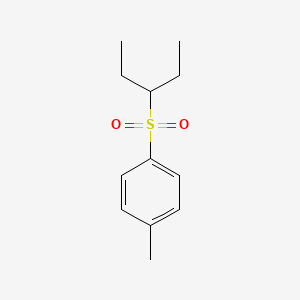
N-Pentylnitrous hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentylnitrous hydrazide is a chemical compound belonging to the hydrazide family Hydrazides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentylnitrous hydrazide typically involves the reaction of pentylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. The general reaction scheme is as follows:
Pentylamine+Nitrous Acid→N-Pentylnitrous Hydrazide
The reaction is usually conducted in an aqueous medium at low temperatures to prevent the decomposition of nitrous acid. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and ensure large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Pentylnitrous hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Pentylnitrous hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazones and other derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Pentylnitrous hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating protein functions.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic Acid Hydrazide: Known for its use in tuberculosis treatment.
Benzhydrazide: Used in the synthesis of various organic compounds.
Nicotinic Acid Hydrazide: Another hydrazide with applications in medicinal chemistry.
Uniqueness
N-Pentylnitrous hydrazide stands out due to its unique pentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other hydrazides may not be as effective.
Propiedades
Número CAS |
65339-23-3 |
|---|---|
Fórmula molecular |
C5H13N3O |
Peso molecular |
131.18 g/mol |
Nombre IUPAC |
N-amino-N-pentylnitrous amide |
InChI |
InChI=1S/C5H13N3O/c1-2-3-4-5-8(6)7-9/h2-6H2,1H3 |
Clave InChI |
JGVJSNLYHDBTIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)

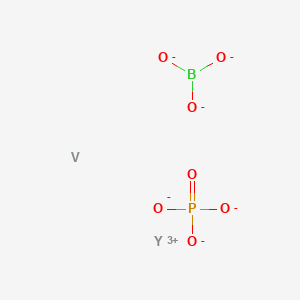
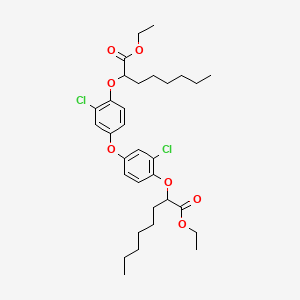
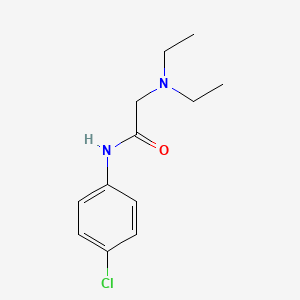

![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
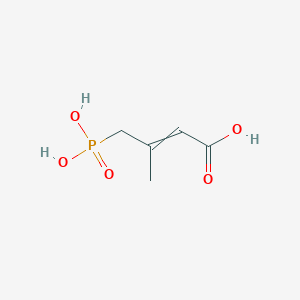

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)

